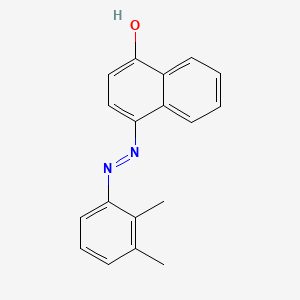

4-((Dimethylphenyl)azo)-1-naphthol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((Dimethylphenyl)azo)-1-Naphthol, auch bekannt als Sudan II, ist ein Azofarbstoff, der sich durch seine leuchtend rote Farbe auszeichnet. Azofarbstoffe sind eine Klasse von Verbindungen, die die funktionelle Gruppe R-N=N-R’ tragen, wobei R und R’ entweder Aryl oder Alkyl sein können. Sudan II wird hauptsächlich als Farbstoff zum Färben von Ölen, Wachsen und Kunststoffen verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-((Dimethylphenyl)azo)-1-Naphthol umfasst typischerweise die Diazotierung von 2,4-Dimethylanilin, gefolgt von der Azokupplung mit 1-Naphthol. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer niedrigen Temperatur während der Diazotierung, um die Stabilität des Diazoniumsalzes zu gewährleisten. Die Azokupplungsreaktion wird üblicherweise in einem alkalischen Medium durchgeführt, um die Bildung der Azobindung zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Sudan II beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Die kontinuierliche Fließsynthese in Mikroreaktoren wurde untersucht, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsparameter und reduziert die Umweltbelastung des Produktionsprozesses .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-((Dimethylphenyl)azo)-1-Naphthol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Azogruppe kann oxidiert werden, um Azoxyverbindungen zu bilden.

Reduktion: Die Azogruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit und Zinkstaub unter sauren Bedingungen werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Salpetersäure unter kontrollierten Bedingungen.

Hauptprodukte

Oxidation: Bildung von Azoxyverbindungen.

Reduktion: Bildung der entsprechenden Amine.

Substitution: Bildung von bromierten oder nitrierten Derivaten der Verbindung.

Wissenschaftliche Forschungsanwendungen

4-((Dimethylphenyl)azo)-1-Naphthol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien zur Synthese und Reaktion von Azofarbstoffen verwendet.

Biologie: Wird in Färbetechniken für biologische Proben verwendet.

Medizin: Wird wegen seiner Fähigkeit, an verschiedene Substrate zu binden, auf seinen potenziellen Einsatz in Drug-Delivery-Systemen untersucht.

Industrie: Wird in der Textil-, Kunststoff- und Kosmetikindustrie als Farbstoff eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Azogruppe. Die Verbindung kann eine Tautomerisierung durchlaufen, die ihre Bindungseigenschaften beeinflusst. Die Azogruppe kann mit Nukleophilen interagieren, was zu verschiedenen chemischen Umwandlungen führt. Die beteiligten Wege umfassen Elektronentransfer und Radikalbildung, die für seine Reaktivität entscheidend sind .

Wirkmechanismus

The mechanism of action of 4-((Dimethylphenyl)azo)-1-naphthol involves its interaction with molecular targets through its azo group. The compound can undergo tautomerization, which affects its binding properties. The azo group can interact with nucleophiles, leading to various chemical transformations. The pathways involved include electron transfer and radical formation, which are crucial for its reactivity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sudan I: Ein weiterer Azofarbstoff mit einer ähnlichen Struktur, aber unterschiedlichen Substituenten an den aromatischen Ringen.

Sudan III: Ähnlich wie Sudan II, jedoch mit zusätzlichen Methylgruppen am Naphtholring.

Sudan IV: Enthält zusätzliche Ethylgruppen, was zu unterschiedlichen Löslichkeits- und Färbeeigenschaften führt.

Einzigartigkeit

4-((Dimethylphenyl)azo)-1-Naphthol ist aufgrund seiner spezifischen Substituenten einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Seine leuchtend rote Farbe und Stabilität machen es besonders nützlich für verschiedene industrielle Anwendungen im Vergleich zu anderen Azofarbstoffen .

Eigenschaften

CAS-Nummer |

85136-31-8 |

|---|---|

Molekularformel |

C18H16N2O |

Molekulargewicht |

276.3 g/mol |

IUPAC-Name |

4-[(2,3-dimethylphenyl)diazenyl]naphthalen-1-ol |

InChI |

InChI=1S/C18H16N2O/c1-12-6-5-9-16(13(12)2)19-20-17-10-11-18(21)15-8-4-3-7-14(15)17/h3-11,21H,1-2H3 |

InChI-Schlüssel |

BBIIRLWNQVIANV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.